molecular formula C7H10N4O2 B6185517 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid CAS No. 2648939-63-1

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid

Cat. No. B6185517
CAS RN: 2648939-63-1
M. Wt: 182.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid” is a type of heterocyclic compound . It is a derivative of the 1,2,3-triazolo[4,5-b]pyridine family . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid involves the reaction of 3-amino-5-methylpyridine-2-carboxylic acid with sodium azide and triethylorthoformate to form the triazole ring. The resulting compound is then subjected to oxidation with potassium permanganate to form the carboxylic acid group.", "Starting Materials": [ "3-amino-5-methylpyridine-2-carboxylic acid", "sodium azide", "triethylorthoformate", "potassium permanganate" ], "Reaction": [ "Step 1: 3-amino-5-methylpyridine-2-carboxylic acid is reacted with sodium azide and triethylorthoformate in the presence of a catalyst to form the triazole ring.", "Step 2: The resulting compound is then subjected to oxidation with potassium permanganate to form the carboxylic acid group.", "Step 3: The final product, 3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid, is isolated and purified using standard techniques." ] }

CAS RN

2648939-63-1

Product Name

3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid

Molecular Formula

C7H10N4O2

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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